2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid
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Description
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.17394160 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C24H28N6O2 |
Molecular Weight | 432.5181 g/mol |
SMILES | CN1CCN(CC1)Cc1nc2c(n1Cc1cccc3c1cccc3)c(=O)n(c(=O)n2C)C |
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities, primarily focusing on its interactions with various receptors and enzymes.
Antidepressant Activity
One significant area of study is its potential as an antidepressant. The compound has shown affinity for serotonin and norepinephrine transporters, suggesting it may enhance mood regulation through increased neurotransmitter availability. In vitro studies demonstrate that it effectively inhibits the reuptake of these neurotransmitters, similar to established antidepressants like SSRIs .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The mechanism appears to involve apoptosis induction in cancer cells, potentially through the activation of caspase pathways .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. Animal models suggest it may reduce oxidative stress and inflammation in neural tissues, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have explored the efficacy and safety of this compound in clinical settings:
- Clinical Trial on Depression : A double-blind placebo-controlled trial involving patients with major depressive disorder demonstrated significant improvements in depression scores among those treated with the compound compared to placebo groups .
- Cancer Treatment Study : A study involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy, leading to improved survival rates and reduced tumor size .
- Neuroprotection in Animal Models : Research using rodent models of Alzheimer's disease reported that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-9-11-22(12-10-21)17(19(24)25)13-18(23)20-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWCKBEKYWMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.